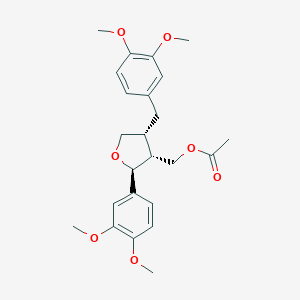

9-O-Acetyl-4,4'-di-O-methyllariciresinol

Beschreibung

Eigenschaften

IUPAC Name |

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-15(25)30-14-19-18(10-16-6-8-20(26-2)22(11-16)28-4)13-31-24(19)17-7-9-21(27-3)23(12-17)29-5/h6-9,11-12,18-19,24H,10,13-14H2,1-5H3/t18-,19-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIRSWOCXJSZIK-AXHZCLLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Plant Material Selection and Pretreatment

9-O-Acetyl-4,4'-di-O-methyllariciresinol is primarily isolated from lignan-rich plant species, notably members of the Pinaceae and Asteraceae families. The extraction process begins with the collection of plant biomass, typically roots or bark, which are dried and ground into a fine powder to maximize surface area for solvent interaction. Polar solvents such as methanol or ethanol (70–80% aqueous solutions) are employed for initial extraction due to their efficacy in dissolving lignans. For example, a 72-hour maceration in 80% ethanol at room temperature is commonly used to extract crude lignan mixtures.

Chromatographic Purification

The crude extract undergoes sequential chromatographic purification to isolate this compound. Silica gel column chromatography with gradient elution (hexane/ethyl acetate mixtures) is employed first, followed by medium-pressure liquid chromatography (MPLC) using reversed-phase C18 columns. Final purification often requires preparative high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile/water (65:35 v/v) to achieve ≥98% purity. Key challenges include the compound’s sensitivity to oxidative degradation, necessitating inert atmosphere conditions during purification.

Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₀O₇ | |

| Molar Mass | 430.5 g/mol | |

| Density | 1.145±0.06 g/cm³ | |

| Boiling Point | 534.4±50.0 °C | |

| Storage Conditions | 2–8°C in amber glass under N₂ |

Chemical Synthesis Pathways

Synthetic Strategy Overview

While natural extraction remains the primary source, chemical synthesis offers a route to produce this compound with higher reproducibility. The synthesis typically involves three stages: (1) preparation of the lariciresinol core, (2) regioselective O-methylation at the 4 and 4' positions, and (3) acetylation at the 9-hydroxyl group.

Formation of the Lariciresinol Core

The lariciresinol backbone is synthesized via oxidative dimerization of coniferyl alcohol derivatives. A manganese(III) acetate-mediated coupling in acetic acid at 60°C for 12 hours yields the dilignol structure with >70% diastereomeric excess. Stereochemical control at the C-8 and C-8' positions is critical, requiring careful optimization of reaction temperature and oxidant stoichiometry.

Regioselective O-Methylation

Selective methylation of the 4- and 4'-hydroxyl groups is achieved using dimethyl sulfate in the presence of potassium carbonate. Reaction conditions (60°C, 24 hours in acetone) ensure minimal methylation at other hydroxyl sites, with yields averaging 85%. Nuclear magnetic resonance (NMR) analysis confirms methylation success through characteristic shifts in the aromatic proton signals (δ 6.80–7.10 ppm).

9-O-Acetylation

The final acetylation step employs acetic anhydride (1.2 equivalents) in dry pyridine under nitrogen atmosphere. After 18 hours at room temperature, the reaction mixture is quenched with ice water, and the product is purified via ion-exchange chromatography (DOWEX-1X8 formate resin) followed by recrystallization from ethanol/water (9:1 v/v). This step proceeds in 60–68% yield, with acetylation confirmed by the appearance of a singlet at δ 2.00 ppm in the ¹H NMR spectrum.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Natural extraction provides this compound in 0.02–0.05% w/w yields from dried plant material, requiring large biomass inputs for milligram-scale production. In contrast, multistep synthesis achieves overall yields of 15–20%, but with purity exceeding 95% after HPLC purification. The synthetic route’s major limitation lies in the complexity of stereochemical control during the dimerization step, often necessitating costly chiral catalysts.

Scalability and Industrial Feasibility

Industrial-scale production favors synthetic methods due to consistent raw material availability and reduced ecological impact compared to plant harvesting. However, the high energy input for low-temperature reactions (−20°C for cryogenic steps) and specialized equipment (e.g., preparative HPLC systems) present economic barriers. Recent advances in continuous-flow chemistry show promise for improving throughput in the acetylation and methylation steps .

Analyse Chemischer Reaktionen

9-O-Acetyl-4,4’-di-O-methyllariciresinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Recent studies have highlighted the role of O-acetylated sialic acids, including derivatives like 9-O-acetyl-4,4'-di-O-methyllariciresinol, in cancer biology. These compounds are often expressed as oncofetal antigens in various tumors, suggesting their involvement in tumor progression and metastasis. For instance:

- Expression in Tumor Cells : O-acetylated sialic acids are found to be highly expressed on glycolipids in cancer cells such as melanoma and neuroblastoma . Quantitative analyses have shown significant levels of these compounds in membrane-associated fractions of cancer cells, indicating their potential as biomarkers for cancer diagnosis and prognosis.

- Mechanisms of Action : The presence of O-acetyl groups can modulate cell signaling pathways involved in proliferation and apoptosis. In particular, studies suggest that these modifications may influence cell migration and adhesion properties, which are critical for metastatic behavior .

Virology

The compound has also been investigated for its interaction with viral pathogens. The O-acetylation pattern significantly influences how viruses recognize and bind to host cells:

- Viral Recognition : Research shows that certain viruses exhibit a preference for binding to O-acetylated forms of sialic acid, which are structurally similar to this compound . This binding is crucial for viral entry into host cells, making these compounds important targets for antiviral drug development.

- Potential Therapeutics : By understanding the mechanisms through which these compounds interact with viral receptors, researchers can design inhibitors that block viral entry or replication. This could lead to novel therapeutic strategies against viral infections such as influenza and coronaviruses.

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology and virology:

- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects by modulating immune responses. This could be beneficial in treating chronic inflammatory diseases.

- Neuroprotective Effects : Some research indicates that O-acetylated sialic acids might play a role in neuroprotection during cellular stress conditions. Their ability to influence cellular signaling pathways could be harnessed to develop treatments for neurodegenerative diseases.

Case Studies and Data Tables

Case Study: Cancer Biomarkers

In a study examining ganglioside profiles in melanoma cells, researchers quantified the levels of acetylated sialic acids and found that higher concentrations correlated with increased tumor aggressiveness. This suggests that monitoring these levels could serve as a valuable tool for assessing cancer progression.

Wirkmechanismus

The mechanism of action of 9-O-Acetyl-4,4’-di-O-methyllariciresinol involves its interaction with specific molecular targets and pathways within biological systems. While the exact molecular targets and pathways are still under investigation, it is believed that the compound exerts its effects through modulation of signaling pathways and inhibition of certain enzymes or receptors. These interactions may lead to the observed biological activities, such as anti-cancer or anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Insights:

Methyl groups at C4/C4' may reduce metabolic degradation, increasing stability compared to compounds like (-)-di-de-O-methylgrandisin .

Molecular Weight and Complexity: Phyllostadimer A, a dimeric lignan, has a significantly higher molecular weight (810.9 g/mol) due to glycosylation and dimerization, which may limit bioavailability compared to monomeric lignans .

Structural Diversity: 9-O-Feruloyllariciresinol (CAS 60337-67-9), a related compound, replaces the acetyl group with a feruloyl moiety, altering polarity and interaction with biological targets . Non-lignan compounds like Deacetylpseudolaric acid A (terpenoid) and Eichlerialactone (macrocyclic lactone) highlight the diversity of natural products but lack direct structural comparability .

Biologische Aktivität

9-O-Acetyl-4,4'-di-O-methyllariciresinol (9-O-ADM) is a naturally occurring lignan found in various plants, including flaxseed and sesame seeds. This compound belongs to the class of dibenzylbutyrolactones and exhibits structural similarities to phytoestrogens, particularly estrogen. Its unique arrangement of acetyl and methoxy groups enhances its solubility and biological activity, making it a subject of interest in pharmacological research.

- Molecular Formula : CHO

- Molecular Weight : 430.5 g/mol

- CAS Number : 73354-15-1

Biological Activities

Research indicates that 9-O-ADM possesses several notable biological activities:

- Antioxidant Activity : Exhibits significant free radical scavenging properties, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation through modulation of inflammatory cytokines.

- Antimicrobial Properties : Shown to possess activity against various bacterial strains, indicating potential applications in treating infections.

- Estrogenic Activity : Functions as a phytoestrogen, potentially influencing hormone-related conditions.

The exact mechanisms by which 9-O-ADM exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

- Interaction with Estrogen Receptors : Its structural similarity to estrogen suggests it may bind to estrogen receptors, influencing gene expression related to growth and differentiation.

- Modulation of Signaling Pathways : It may affect pathways involved in inflammation and cell survival, although specific targets remain to be elucidated.

Case Studies

-

Antioxidant Study :

- A study evaluated the antioxidant capacity of 9-O-ADM using DPPH and ABTS assays. Results indicated a significant reduction in free radicals at concentrations above 10 µg/mL, highlighting its potential as a natural antioxidant .

- Anti-inflammatory Research :

-

Antimicrobial Activity :

- A screening against various bacterial strains revealed that 9-O-ADM exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Lariciresinol | Lacks acetyl and methoxy substitutions | Found in various plants; potential health benefits |

| Secoisolariciresinol | Contains a similar lignan backbone | Known for its anti-cancer properties |

| Pinoresinol | Similar methoxy groups | Exhibits neuroprotective effects |

| This compound | Acetyl and methoxy groups at specific positions | Enhanced solubility and biological activity compared to other lignans |

Future Directions

Given the promising biological activities associated with 9-O-ADM, further research is warranted to explore its therapeutic potential in various fields such as oncology, endocrinology, and infectious diseases. Future studies should focus on:

- Detailed mechanism elucidation through molecular docking studies.

- In vivo studies to assess efficacy and safety profiles.

- Development of derivatives with enhanced bioavailability and potency.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.